molecular formula C21H14ClN3OS B2916381 (3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one CAS No. 866131-60-4

(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one

Cat. No.: B2916381
CAS No.: 866131-60-4
M. Wt: 391.87
InChI Key: QPOPMEIBPUWEIL-RQZCQDPDSA-N
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Description

(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C21H14ClN3OS and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Compounds similar to "(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one" have been synthesized and evaluated for their activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT). These derivatives, particularly isatin thiazoline hybrids, have shown activity towards both DNA polymerase and ribonuclease H, highlighting their potential as dual inhibitors for HIV-1 RT functions. The introduction of certain groups into the molecule, such as a methyl group in the thiazole ring and a chlorine atom in the isatin nucleus, significantly influences their biological activity (Meleddu et al., 2016).

Metal Cation Binding

Research into phthalide-fused indoline derivatives has unveiled a method for synthesizing compounds with good selectivity and sensitivity for binding specific metal cations. One study discovered that a synthesized compound exhibited a strong binding affinity for Sn2+ ions, surpassing other tested metal cations. This finding suggests potential applications in the development of sensors or agents for the selective detection and removal of specific metal ions from environments or biological systems (Wong et al., 2018).

Anti-inflammatory Activities

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been explored for their anti-inflammatory properties. Some compounds were identified to exert moderate anti-inflammatory activity, comparable to known anti-inflammatory drugs at certain doses. This suggests the potential of these compounds in pharmaceutical applications for treating inflammation-related conditions (Tozkoparan et al., 1999).

Potentiometric Sensor for Nd3+ Ion

Schiff bases derived from compounds structurally related to "this compound" have been utilized in the construction of a potentiometric sensor for the selective determination of Nd3+ ions. This sensor showed excellent characteristics, such as a wide working concentration range and a low detection limit, demonstrating the utility of these compounds in analytical chemistry for ion-selective electrodes (Bandi et al., 2013).

Antiviral and Antibacterial Activities

Thiazolinone analogs of indolmycin, which share structural features with the query compound, have been synthesized and evaluated for their antiviral and antibacterial activities. These studies have shown that specific modifications can lead to compounds with in vitro activity against RNA viruses and bacteria, offering pathways for the development of new antimicrobial agents (Harnden et al., 1978).

Properties

IUPAC Name

(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3OS/c22-21-23-10-14(27-21)12-25-11-13(15-5-2-4-8-19(15)25)9-17-16-6-1-3-7-18(16)24-20(17)26/h1-11H,12H2,(H,24,26)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPMEIBPUWEIL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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